molecular formula C13H17NO3 B7056239 4-Methyl-3-(oxolan-2-ylmethoxy)benzamide

4-Methyl-3-(oxolan-2-ylmethoxy)benzamide

Cat. No.: B7056239
M. Wt: 235.28 g/mol
InChI Key: IMPHFJRNVSJRBO-UHFFFAOYSA-N
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Description

4-Methyl-3-(oxolan-2-ylmethoxy)benzamide is an organic compound with the molecular formula C12H15NO3 It is a benzamide derivative, characterized by the presence of a methyl group and an oxolan-2-ylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(oxolan-2-ylmethoxy)benzamide typically involves the reaction of 4-methyl-3-hydroxybenzamide with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the oxolan-2-ylmethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(oxolan-2-ylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxolan-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methyl-3-(oxolan-2-ylmethoxy)benzoic acid.

    Reduction: 4-Methyl-3-(oxolan-2-ylmethoxy)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-(oxolan-2-ylmethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(oxolan-2-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(oxolan-2-ylmethoxy)benzoic acid
  • 4-Methyl-3-(oxolan-2-ylmethoxy)benzylamine
  • 4-Methyl-3-(oxolan-2-ylmethoxy)phenol

Uniqueness

4-Methyl-3-(oxolan-2-ylmethoxy)benzamide is unique due to the presence of both a benzamide group and an oxolan-2-ylmethoxy group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-4-5-10(13(14)15)7-12(9)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPHFJRNVSJRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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